molecular formula C17H26O B13789614 Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone CAS No. 28371-99-5

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone

Cat. No.: B13789614
CAS No.: 28371-99-5
M. Wt: 246.4 g/mol
InChI Key: QWAUHUKNKGMBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the alkyl groups, using reagents like halogens or nucleophiles.

Scientific Research Applications

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its characteristic woody amber scent . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone is unique due to its specific structure and fragrance profile. Similar compounds include:

Properties

CAS No.

28371-99-5

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-(2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone

InChI

InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3

InChI Key

QWAUHUKNKGMBBD-UHFFFAOYSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\C/C=C(\C(CC1)C(=O)C)/C)/C

Canonical SMILES

CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.